4-Ethoxy-3-nitrophenol
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Overview
Description
4-Ethoxy-3-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenol, characterized by the presence of an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 4-ethoxy-3-nitrophenol belongs, are known to interact with various enzymes and proteins in biological systems .
Mode of Action
Nitrophenols, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
The reductive transformations of nitrophenols can lead to the formation of various compounds, which can potentially interfere with multiple biochemical pathways . For instance, the formation of amines can affect amine-related metabolic pathways.
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and transformation .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Nitroaromatic compounds can undergo changes over time, including stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-Ethoxy-3-nitrophenol in animal models. Studies on other nitroaromatic compounds have shown that their effects can vary with different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Nitroaromatic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Nitroaromatic compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation
Subcellular Localization
Nitroaromatic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-ethoxyphenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxyl group. The reaction can be represented as follows:
C8H10O2+HNO3→C8H9NO4+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite, zinc, or iron in the presence of hydrochloric acid.
Substitution: The hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium dithionite, zinc, or iron in concentrated hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Reduction: 4-Ethoxy-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Nitrophenol
- 3-Nitrophenol
- 4-Ethoxyphenol
Comparison: 4-Ethoxy-3-nitrophenol is unique due to the presence of both an ethoxy and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other nitrophenols and ethoxyphenols. The presence of the ethoxy group can also influence the compound’s biological activity and its interactions with enzymes and other proteins.
Properties
IUPAC Name |
4-ethoxy-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHXYZRPSYIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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